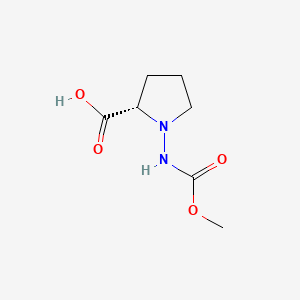![molecular formula C21H28O10 B593450 1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol CAS No. 1313434-74-0](/img/structure/B593450.png)
1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol
Vue d'ensemble
Description
1-(4-{[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol is a guaiacyl lignin that is guaiacylglycerol in which the hydrogen on the 2-hydroxy function has been replaced by a 4-(1,2,3-trihydroxypropan-1-yl)-2,6-dimethoxyphenyl group. It has a role as a plant metabolite. It is a guaiacyl lignin, a member of phenols, a dimethoxybenzene, a secondary alcohol and a primary alcohol. It derives from a guaiacylglycerol.
Applications De Recherche Scientifique
Formation and Synthesis in Lignin Studies
Studies have focused on the formation of compounds similar to 1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol in lignin, a complex organic polymer found in the cell walls of plants. These compounds have been observed as reaction products in the acid treatment of birch lignin, indicating their potential origin from lignin structures (Li, Lundquist, & Stenhagen, 1996). Furthermore, synthetic pathways have been developed for compounds structurally similar to this molecule, which are often found in natural sources such as Iryanthera laevis and Broussonetia papyrifera (Almeida, Fraiz, & Braz-Filho, 1999).
Metabolism by Fungi and Bacteria
Research has also highlighted the metabolism of related diarylpropane lignin model compounds by fungi and bacteria. The white-rot basidiomycete Phanerochaete chrysosporium, for instance, has been shown to metabolize diarylpropane derivatives, providing insights into the biological degradation of lignin (Enoki & Gold, 1982). Additionally, Pseudomonas acidovorans D3, a natural bacterial isolate, has been found to grow on lignin model compounds structurally similar to the subject molecule, suggesting its potential role in lignin degradation (Vicuña, González, Mozuch, & Kirk, 1987).
Pyrolytic Reactivities in Lignin Pyrolysis
The pyrolytic behavior of lignin model compounds, such as 1,2-diarylpropane-1,3-diol types, has been studied to understand the thermal degradation of lignin. Such studies help in elucidating the thermal behavior of lignin subunits and contribute to the understanding of lignin's role in biomass conversion technologies (Watanabe, Kawamoto, & Saka, 2015).
Propriétés
IUPAC Name |
1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRMRVCLWOKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




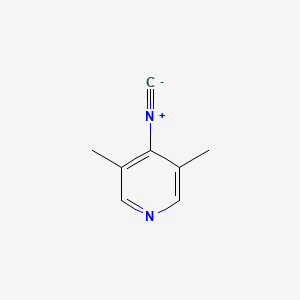

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)

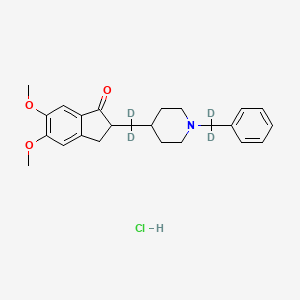
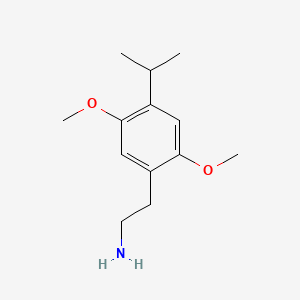
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)


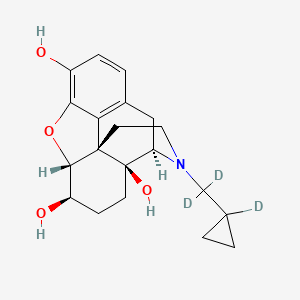
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
